molecular formula C14H20N2O3S B7048494 2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid

2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid

Cat. No.: B7048494
M. Wt: 296.39 g/mol
InChI Key: HLPRDEHBVJWJEE-UHFFFAOYSA-N
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Description

2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid is a complex organic compound that features a thiazole ring, a cyclohexyl group, and an acetic acid moiety

Properties

IUPAC Name

2-[1-[(4-ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-10-12(20-9-15-10)13(19)16-14(8-11(17)18)6-4-3-5-7-14/h9H,2-8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPRDEHBVJWJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)NC2(CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetic acid moiety through esterification or amidation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts. The process would also need to ensure the purity of the final product, which might involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and cyclohexyl-containing molecules. Examples might be 2-aminothiazole and cyclohexylamine derivatives .

Uniqueness

What sets 2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties

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